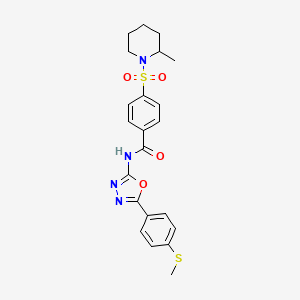

4-环丙基-1-(1-((3-氟苄基磺酰)氮杂环丙烷-3-基)-1H-1,2,3-三唑-1-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is part of a broader category of triazole derivatives that have garnered attention for their unique chemical and physical properties, as well as their synthesis pathways. Triazoles are a critical motif in heterocyclic chemistry, involved in various chemical reactions and possessing significant biological activities. Notably, 1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, highlighting their versatility and application in creating complex structures (Zibinsky & Fokin, 2013).

Synthesis Analysis

The synthesis of triazole derivatives, including our compound of interest, often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process allows for the efficient and selective formation of 1,2,3-triazoles from azides and alkynes, serving as a cornerstone in the synthesis of such compounds. For instance, sulfonyl-1,2,3-triazoles are accessible through this methodology, facilitating further functionalization and transformation into complex heterocyclic structures (Zibinsky & Fokin, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by significant π-electron delocalization within the triazole ring, indicative of the compound's stability and reactivity. X-ray diffraction techniques have provided insights into the structure, showing strong intermolecular hydrogen bonding and illustrating the compound's solid-state arrangement. This structural information is crucial for understanding the chemical behavior and potential applications of triazole compounds (Şahin et al., 2014).

Chemical Reactions and Properties

1,2,3-Triazoles engage in various chemical reactions, leveraging their unique properties. The presence of the triazole ring enables reactions such as Rh(II)-catalyzed cycloadditions, illustrating the versatility of these compounds in synthetic chemistry. These reactions facilitate the creation of polysubstituted and highly functionalized derivatives, showcasing the triazoles' role as building blocks in organic synthesis (Wang, Lei, & Tang, 2015).

科学研究应用

合成和生物活性

- 已合成和表征了1,2,3-三唑的新衍生物,包括与4-环丙基-1-(1-((3-氟苯基)磺酰)氮杂环丙烷-3-基)-1H-1,2,3-三唑结构相关的化合物。这些化合物显示出显著的生物活性,例如对羟基酸还原异构酶(KARI)的抑制活性,这对于开发除草剂和了解植物生长机制至关重要(Xing-hai Liu et al., 2012)。

过渡金属催化转化

- 通过铜催化的叠氮化物-炔烃环加成可获得的1-磺酰基-1,2,3-三唑可作为Rh-氮杂环丙烯基卡宾的稳定前体。这些中间体有助于合成各种杂环,展示了该化合物在合成和药物化学中通过脱氮转化的实用性(M. Zibinsky & V. Fokin, 2013)。

杂环和大环的合成

- 研究重点是开发涉及N-磺酰基-1,2,3-三唑衍生的α-亚胺卡宾的新合成方法。这些方法使得能够选择性地合成新的杂环和大环,展示了这些化合物在有机合成中的多功能性(Guarnieri Ibanez & A. José, 2019)。

抗菌活性

- 已合成并评估了磺胺桥联的二取代1,2,3-三唑对各种细菌菌株的抗菌活性。一些合成的三唑显示出显著的功效,突显了它们作为抗菌剂的潜力(Archna Yadav & C. Kaushik, 2022)。

属性

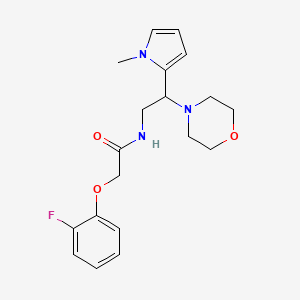

IUPAC Name |

4-cyclopropyl-1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-13-3-1-2-11(6-13)10-23(21,22)19-7-14(8-19)20-9-15(17-18-20)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCNNVQNNPGNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)